molecular formula C7H5BrN2 B1531194 5-Bromo-6-methylpicolinonitrile CAS No. 1173897-86-3

5-Bromo-6-methylpicolinonitrile

Cat. No. B1531194
CAS RN: 1173897-86-3
M. Wt: 197.03 g/mol
InChI Key: NFJCCSONEBUNGR-UHFFFAOYSA-N
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Description

5-Bromo-6-methylpicolinonitrile is a chemical compound with the CAS Number: 1173897-86-3 . It has a linear formula of C7H5BrN2 and a molecular weight of 197.03 .


Molecular Structure Analysis

The InChI code for 5-Bromo-6-methylpicolinonitrile is 1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Bromo-6-methylpicolinonitrile is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.08 cm/s .

Scientific Research Applications

Pharmacology

In pharmacology, 5-Bromo-6-methylpicolinonitrile is utilized as a precursor in the synthesis of various pharmacologically active compounds. Its structure is integral to the development of new drugs, particularly in the realm of quinoline-based medications which are known for their antibacterial and antimalarial properties .

Material Science

The compound’s complex molecular structure lends itself to material science applications, where it is used in the synthesis of advanced materials. Its versatility allows for the development of novel materials with specific desired properties.

Chemical Synthesis

5-Bromo-6-methylpicolinonitrile: serves as a building block in chemical synthesis. It is involved in various synthetic pathways, contributing to the creation of complex organic molecules for research and industrial use .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reference material in chromatography and spectrometry. Its well-defined characteristics make it suitable for calibrating instruments and validating analytical methods .

Life Sciences

Within life sciences, 5-Bromo-6-methylpicolinonitrile is used in biochemical research to study cell biology and biochemistry. It may be used to probe biochemical pathways or as a reagent in the synthesis of biologically relevant molecules .

Environmental Studies

Environmental studies utilize this compound to understand its behavior and impact on ecosystems. Research may focus on its biodegradation, environmental persistence, or potential as an environmental contaminant .

Biochemistry

In biochemistry, 5-Bromo-6-methylpicolinonitrile is significant for studying enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays, aiding in the exploration of biochemical processes .

Industrial Uses

Industrially, 5-Bromo-6-methylpicolinonitrile finds applications in the synthesis of dyes, pigments, and other industrial chemicals. Its bromine and nitrile groups are reactive sites that facilitate further chemical transformations, making it valuable in industrial chemistry .

Safety And Hazards

The compound has a GHS07 signal word of warning . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

5-bromo-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFJCCSONEBUNGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678582
Record name 5-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylpicolinonitrile

CAS RN

1173897-86-3
Record name 5-Bromo-6-methyl-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173897-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-6-methylpyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

NaCN (4 g, 82 mmol) was added to a solution of 3-bromo-6-fluoro-2-methyl-pyridine (4 g, 21 mmol) in DMSO (100 mL) The mixture was stirred for 2 h at 100° C., poured into H2O (100 mL) and extracted with ethyl acetate (2×100 mL). The organic layers were dried over Na2SO4, concentrated and purified by flash column chromatography (silica gel, 10 g, eluting with 10% ethyl acetate in petroleum ether) to give the title compound (0.6 g, 15%) as white solid; MS (EI): m/e=197.0 [1\4+H]+.
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4 g
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4 g
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100 mL
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Yield
15%

Synthesis routes and methods II

Procedure details

3,6-Dibromo-2-methylpyridine (4.9 g, 19.53 mmol), copper(I)cyanide (1.75 g, 19.53 mmol) and N,N-dimethylformamide (20 mL) were combined in a sealable vessel with a stirbar. The resulting mixture was sealed, stirred vigorously and heated at 110° C. for 4 h. The resulting mixture was diluted with ethyl acetate, poured into a separatory funnel containing water and the layers were separated. The water layer was extracted with ethyl acetate twice. The combined organics were washed with brine, dried over magnesium sulfate, filtered and concentrated under reduced pressure. The resulting solid was purified by silica gel chromatography (10% ethyl acetate in hexanes) to give the title compound as a white solid (1.88 g, 9.54 mmol, 49% yield). MS (ESI) m/z 197.3 [M]+.
Quantity
4.9 g
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1.75 g
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20 mL
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49%

Synthesis routes and methods III

Procedure details

A 1-L, three-neck, round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet was charged with 3,6-dibromo-2-methylpyridine (150 g, 0.59 mol), copper (I) cyanide (42.8 g, 0.47 mol) and sodium cyanide (23 g, 0.47 mol). To the mixture was added N,N-dimethylformamide (300 mL). The mixture was heated to 95° C. and stirred for 48 h. The reaction mixture was cooled to ambient temperature and poured into ethanol (3 L) while stirring. The mixture was filtered through a pad of Celite, the filtrate was concentrated under reduced pressure and partitioned between water (3 L) and ethyl acetate (3 L). The organic layer was separated and washed with brine (2×600 mL), dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified by silica gel plug purification (0-5% ethyl acetate in hexanes) to afford the product (61.5 g, 45% yield) as a white solid. In addition, 19.32 g (14%) of the mixture of the starting material and the product was isolated.
[Compound]
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1-L
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150 g
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42.8 g
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23 g
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300 mL
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3 L
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Yield
45%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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